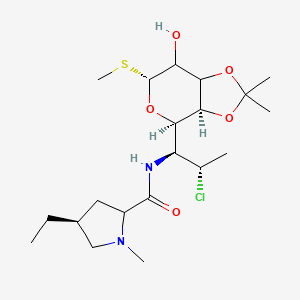
3,4-O-Isopropylidene clindamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-O-Isopropylidene clindamycin B is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the presence of an isopropylidene group at the 3,4 positions of the clindamycin molecule. It is primarily used in biochemical research, particularly in the study of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene clindamycin B involves the protection of the hydroxyl groups at the 3 and 4 positions of clindamycin with an isopropylidene group. This is typically achieved through the reaction of clindamycin with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-O-Isopropylidene clindamycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent clindamycin form.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of clindamycin .
Applications De Recherche Scientifique
3,4-O-Isopropylidene clindamycin B is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of bacterial resistance mechanisms and protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and understanding drug interactions.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mécanisme D'action
The mechanism of action of 3,4-O-Isopropylidene clindamycin B is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the elongation of the peptide chain during translation, thereby inhibiting bacterial growth . The isopropylidene group provides additional stability to the molecule, enhancing its effectiveness in certain applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar structure.
3,4-O-Isopropylidene clindamycin: A closely related compound with slight variations in the isopropylidene group.
Uniqueness
3,4-O-Isopropylidene clindamycin B is unique due to its enhanced stability and specific applications in research. The presence of the isopropylidene group provides additional protection to the hydroxyl groups, making it more resistant to degradation and suitable for various biochemical studies .
Propriétés
Formule moléculaire |
C20H35ClN2O5S |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
(4S)-N-[(1S,2S)-1-[(3aS,4R,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H35ClN2O5S/c1-7-11-8-12(23(5)9-11)18(25)22-13(10(2)21)15-17-16(27-20(3,4)28-17)14(24)19(26-15)29-6/h10-17,19,24H,7-9H2,1-6H3,(H,22,25)/t10-,11-,12?,13+,14?,15+,16?,17-,19+/m0/s1 |
Clé InChI |
OCZLAKAMOSUOEB-LOMUHGNXSA-N |
SMILES isomérique |
CC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
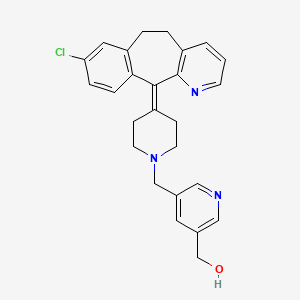
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
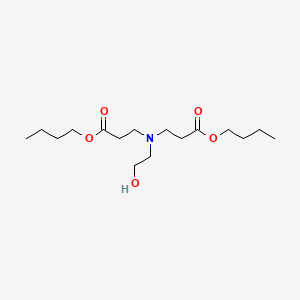
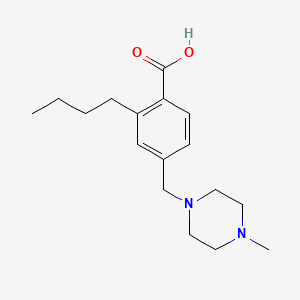
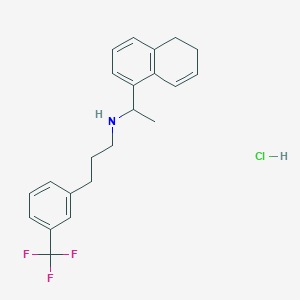
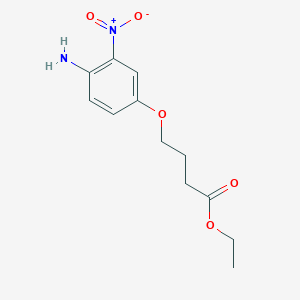
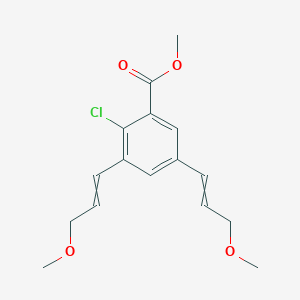
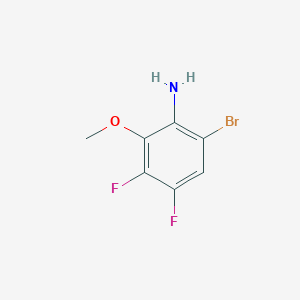
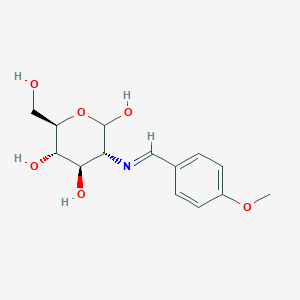
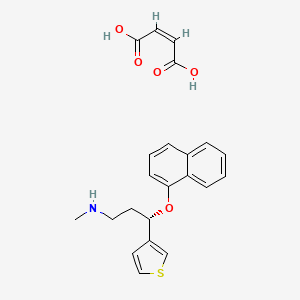
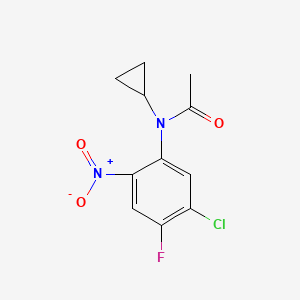
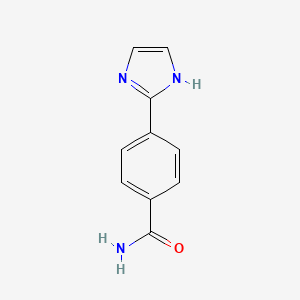
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
